molecular formula C8H5NO3 B1314605 Furo[3,2-b]pyridine-2-carboxylic acid CAS No. 112372-14-2

Furo[3,2-b]pyridine-2-carboxylic acid

Cat. No. B1314605
CAS RN: 112372-14-2
M. Wt: 163.13 g/mol
InChI Key: VHRCHODSRLMXFM-UHFFFAOYSA-N
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Description

Furo[3,2-b]pyridine-2-carboxylic acid is an organic compound . It is a cream-colored powder with a molecular weight of 163.13 . The compound is used for research purposes .


Synthesis Analysis

While specific synthesis methods for Furo[3,2-b]pyridine-2-carboxylic acid were not found, related compounds such as pyrazolo[3,4-b]quinolinones have been synthesized using pyridine-2-carboxylic acid as a catalyst . The reaction involved aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles .


Molecular Structure Analysis

The molecular structure of Furo[3,2-b]pyridine-2-carboxylic acid is represented by the SMILES string OC(=O)C1=CC2=NC=CC=C2O1 .


Physical And Chemical Properties Analysis

Furo[3,2-b]pyridine-2-carboxylic acid is a cream-colored powder . It has a molecular weight of 163.13 . The compound’s InChI Key is VHRCHODSRLMXFM-UHFFFAOYSA-N .

Scientific Research Applications

Based on the information gathered from recent scientific publications and chemical databases, here is a comprehensive analysis of the scientific research applications of Furo[3,2-b]pyridine-2-carboxylic acid, focusing on six unique applications:

Asymmetric Synthesis

Furo[3,2-b]pyridine derivatives are used in asymmetric synthesis processes to create enantioenriched compounds with high yields and selectivity. This is crucial for the development of pharmaceuticals where the chirality of molecules can significantly affect drug efficacy .

Pharmaceutical Intermediates

These compounds serve as intermediates in the synthesis of various pharmaceuticals. For example, they can be converted into complex heterocycles which are a core structure in many drugs .

Catalysis

Furo[3,2-b]pyridine-2-carboxylic acid acts as a catalyst in multi-component reactions, facilitating the synthesis of complex molecules like pyrazolo[3,4-b]quinolinones, which have potential applications in medicinal chemistry .

Chemical Synthesis

In chemical synthesis, this compound is used for constructing diverse heterocyclic structures that are foundational in developing new materials and active pharmaceutical ingredients .

Gene Synthesis

It is also utilized in gene synthesis processes, which are fundamental in genetic engineering and biotechnology applications .

Green Chemistry

The compound finds application in green chemistry as an environmentally friendly catalyst that promotes reactions without generating hazardous waste .

Safety and Hazards

Furo[3,2-b]pyridine-2-carboxylic acid may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling. In case of skin contact, wash with plenty of soap and water. If inhaled, remove the person to fresh air and keep comfortable for breathing .

properties

IUPAC Name

furo[3,2-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-8(11)7-4-5-6(12-7)2-1-3-9-5/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRCHODSRLMXFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(O2)C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70549936
Record name Furo[3,2-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70549936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

112372-14-2
Record name Furo[3,2-b]pyridine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112372-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo[3,2-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70549936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name furo[3,2-b]pyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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